molecular formula C14H18O6 B2906913 Diethyl 4,6-dimethoxyisophthalate CAS No. 1956377-63-1

Diethyl 4,6-dimethoxyisophthalate

Cat. No.: B2906913
CAS No.: 1956377-63-1
M. Wt: 282.292
InChI Key: PADLKIMOHAENEF-UHFFFAOYSA-N
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Description

Diethyl 4,6-dimethoxyisophthalate is an organic compound with the molecular formula C14H18O6 It is a derivative of isophthalic acid, where the hydrogen atoms on the benzene ring are substituted by methoxy groups at positions 4 and 6, and the carboxylic acid groups are esterified with ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4,6-dimethoxyisophthalate can be synthesized through several methods. One common approach involves the esterification of 4,6-dimethoxyisophthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid, allowing the reaction to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,6-dimethoxyisophthalate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Products include 4,6-dimethoxyisophthalic acid or its aldehyde derivatives.

    Reduction: Products include this compound alcohol derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Diethyl 4,6-dimethoxyisophthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 4,6-dimethoxyisophthalate depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl isophthalate: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    Dimethyl 4,6-dimethoxyisophthalate: Similar structure but with methyl ester groups instead of ethyl, affecting solubility and reactivity.

    Diethyl 4,6-dihydroxyisophthalate: Hydroxy groups instead of methoxy, leading to different hydrogen bonding and reactivity.

Uniqueness

Diethyl 4,6-dimethoxyisophthalate is unique due to the presence of both methoxy and ester groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications.

Properties

IUPAC Name

diethyl 4,6-dimethoxybenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-5-19-13(15)9-7-10(14(16)20-6-2)12(18-4)8-11(9)17-3/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADLKIMOHAENEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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